Bis(4-methoxyphenyl) disulfide
Overview
Description
Bis(4-methoxyphenyl) disulfide is a chemical compound with the formula (CH3OC6H4S)2 . It has a molecular weight of 278.39 .
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) disulfide consists of two phenyl rings, each substituted with a methoxy group, and connected by a disulfide bond .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) disulfide is a solid at room temperature, with a melting point of 41-45 °C . It has a molecular weight of 278.39 .Scientific Research Applications
Self-Healing Elastomers
Bis(4-methoxyphenyl) disulfide has been utilized in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without the need for any catalysts or external intervention, a property attributed to the dynamic crosslinking capabilities of bis(4-aminophenyl) disulfide (Rekondo et al., 2014).
Organic and Organometallic Syntheses
Bis(4-methoxyphenyl) disulfide is prominently featured in organic and organometallic synthesis. Its application, particularly Lawesson's Reagent, is significant in thionations of carbonyl-containing compounds and in the synthesis of novel organometallic compounds (Jesberger et al., 2003).
Reaction with Aromatic Dihydroxy Compounds
It reacts with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives. The reaction showcases its utility in creating structurally diverse compounds under specific conditions (Shabana, Osman, & Atrees, 1994).
Oxidizing Agent
Bis(4-methoxyphenyl) telluroxide, a derivative, acts as a mild and selective oxidizing agent. It has been used for converting thiocarbonyl groups to oxo analogues and thiols to disulfides, demonstrating its versatility in selective oxidation processes (Barton, Ley, & Meerholz, 1979).
Sulfur-rich Complex Synthesis
It plays a role in the synthesis of sulfur-rich complexes, particularly in reactions with NiCl2 or Co(CH3COO)2. This use underscores its importance in the creation of complex organometallic structures (Liu et al., 2004).
Chemical Shift Tensors Study
Solid-state 31P nuclear magnetic resonance (NMR) studies have used bis(4-methoxyphenyl) disulfide derivatives to characterize phosphorus chemical shift tensors. This application is crucial for understanding the molecular dynamics in solid-state chemistry (Wu & Wasylishen, 1995).
Safety And Hazards
Bis(4-methoxyphenyl) disulfide is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGLCGLPMWYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201514 | |
Record name | Disulfide, bis(4-methoxyphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) disulfide | |
CAS RN |
5335-87-5 | |
Record name | Disulfide, bis(4-methoxyphenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methoxyphenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(4-methoxyphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis-(4-methoxyphenyl)disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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